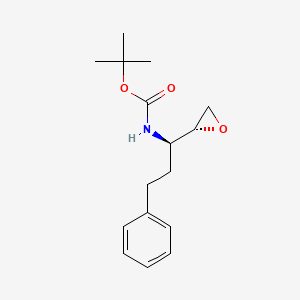

erythro-N-Boc-D-Homophenylalanine epoxide

描述

Erythro-N-Boc-D-Homophenylalanine epoxide is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 277.16779360 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Erythro-N-Boc-D-Homophenylalanine epoxide is a compound that has garnered attention in the realm of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy, and implications in various studies.

Chemical Structure and Properties

This compound is a derivative of homophenylalanine, which is an amino acid analog. The "N-Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amine, enhancing the compound's stability and facilitating its use in synthetic pathways. The epoxide functional group introduces a three-membered cyclic ether, which is known for its reactivity and ability to participate in various chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, such as proteins and enzymes. The epoxide group can undergo nucleophilic attack by amino acids in proteins, leading to covalent modifications that can alter protein function. This mechanism is particularly relevant in the context of proteasome inhibition.

Proteasome Inhibition

Research indicates that compounds similar to this compound exhibit significant proteasome inhibitory activity. The proteasome is a critical component of cellular protein degradation pathways, and its inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells. Studies have shown that modifications at specific positions on the homophenylalanine scaffold can enhance selectivity and potency against the Plasmodium proteasome, a target for antimalarial drug development .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Amino acid-based compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Several studies have reported that derivatives of homophenylalanine exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

- Antimalarial Research : A study focused on the synthesis of cyclic peptides derived from homophenylalanine demonstrated that these compounds could inhibit Plasmodium falciparum proteasome with low cytotoxicity towards human cells. The findings suggested that structural modifications could enhance selectivity while maintaining efficacy .

- Cancer Cell Lines : In vitro studies using cancer cell lines revealed that this compound could induce apoptosis through proteasome inhibition, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Data Summary

| Study | Target | Activity | EC50 Value |

|---|---|---|---|

| Antimalarial Research | P. falciparum | Proteasome inhibition | < 3 nM |

| Cancer Cell Lines | Various Cancer Types | Induction of apoptosis | Varies by cell type |

| Antimicrobial Activity | Gram-positive bacteria | Membrane disruption | Varies by strain |

科学研究应用

Scientific Research Applications

-

Drug Development :

- Erythro-N-Boc-D-homophenylalanine epoxide has been utilized in the synthesis of various drug candidates. For instance, it plays a crucial role in the development of selective agonists for mGlu2 and mGlu3 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and anxiety disorders .

- The compound has also been involved in synthesizing chiral epoxides that serve as intermediates in the production of pharmaceuticals with high enantiomeric purity. The use of this compound allows for efficient asymmetric synthesis pathways that yield compounds with desired pharmacological profiles .

-

Peptide Synthesis :

- As a building block, this compound is integral to constructing peptide sequences that mimic natural peptides. Its incorporation facilitates the design of peptides with enhanced stability and bioactivity .

- The compound has been shown to improve the selectivity and potency of peptide-based therapeutics by allowing for modifications that enhance receptor binding and reduce susceptibility to enzymatic degradation .

-

Enzyme Inhibition :

- This compound acts as a substrate for various enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors. For example, it has been explored in the context of inhibiting proteases involved in disease processes .

- The ability to modify the epoxide group allows researchers to create analogs that can selectively inhibit specific enzymes, paving the way for targeted therapeutic strategies.

Case Study 1: Development of mGlu2/3 Receptor Agonists

- Objective : To synthesize potent agonists for mGlu2/3 receptors using this compound as a key intermediate.

- Methodology : The synthesis involved several steps, including desymmetrization of meso-epoxides and subsequent transformations to achieve high enantiomeric excess (ee) and yield.

- Results : The final products demonstrated significant activity at mGlu2/3 receptors, supporting their potential as therapeutic agents for neuropsychiatric conditions .

Case Study 2: Peptide Therapeutics

- Objective : To explore the incorporation of this compound into peptide sequences aimed at enhancing stability against proteolytic degradation.

- Methodology : Peptides were synthesized using standard solid-phase techniques, with modifications introduced via the epoxide group.

- Results : The modified peptides exhibited improved pharmacokinetic profiles compared to their non-modified counterparts, demonstrating increased resistance to enzymatic breakdown .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Synthesis of receptor agonists | High selectivity and efficacy in preclinical models |

| Peptide Synthesis | Building block for stable peptide constructs | Enhanced stability and bioactivity |

| Enzyme Inhibition | Substrate for studying enzyme mechanisms | Selective inhibition potential demonstrated |

| Compound | Yield (%) | Enantiomeric Excess (%) | Application Area |

|---|---|---|---|

| mGlu2/3 Agonist | 90 | >99 | Neuropsychiatric Drug Development |

| Modified Peptide | 85 | 95 | Therapeutic Peptide Synthesis |

属性

IUPAC Name |

tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDJHEUSBYIOGK-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)[C@@H]2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654731 | |

| Record name | 1,2-Anhydro-3-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-5-phenyl-D-erythro-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217728-66-9 | |

| Record name | 1,2-Anhydro-3-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-5-phenyl-D-erythro-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。